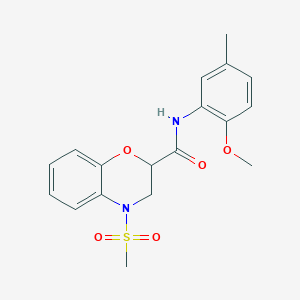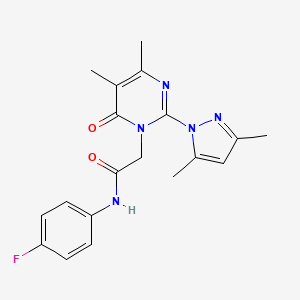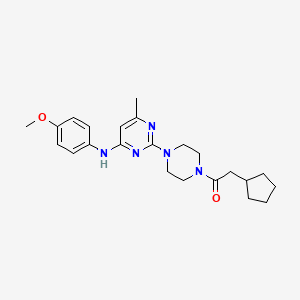![molecular formula C20H23NO3 B11242613 3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11242613.png)
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of a benzamide core, which includes a benzene ring (benzene with an amide functional group attached).
Substituents: It bears two methyl groups (CH₃) at positions 3 and 4 on the benzene ring.
Fused Ring System: The intriguing part is the fused 2H-1,5-benzodioxepin ring system, which contains eight carbon atoms and one oxygen atom. This fused ring imparts unique properties to the compound.
准备方法
Synthetic Routes: Several synthetic routes exist for this compound, but here’s a common approach:
Starting Material: Begin with 3,4-dimethylbenzoic acid.
Amide Formation: React the acid with ammonia or an amine (e.g., methylamine) to form the benzamide.
Benzodioxepin Formation: Cyclize the benzamide by introducing the benzodioxepin ring system. This step involves several reactions, including cyclization and oxidation.
Methylation: Finally, methylate the benzodioxepin moiety to obtain the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
化学反应分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions due to the presence of aromatic rings.
Substitution: Substituents on the benzene ring make it susceptible to electrophilic substitution reactions.
Reduction: Reduction of the amide group or the benzodioxepin ring may occur under specific conditions.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution Reagents: Alkyl halides (e.g., methyl iodide) for electrophilic substitution.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
科学研究应用
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
作用机制
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
属性
分子式 |
C20H23NO3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C20H23NO3/c1-13-5-6-16(9-14(13)2)20(22)21-12-17-11-19-18(10-15(17)3)23-7-4-8-24-19/h5-6,9-11H,4,7-8,12H2,1-3H3,(H,21,22) |
InChI 键 |
YQZYTEVCHJJEID-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2C)OCCCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(3,6-diphenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11242533.png)
![1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11242534.png)

![3-Cyclohexyl-1-{4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B11242549.png)
![N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11242557.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242582.png)


![N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11242602.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242623.png)

![4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11242628.png)
![1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one](/img/structure/B11242630.png)
